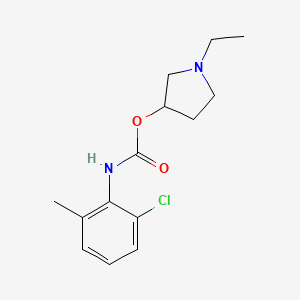

N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry

準備方法

The synthesis of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves several steps. One common method includes the reaction of 1-ethylpyrrolidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

化学反応の分析

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: The compound has shown potential as a biochemical tool for studying enzyme interactions and protein modifications.

Medicine: Research has indicated possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: It is used in the formulation of certain industrial products, including coatings and adhesives, due to its chemical stability and reactivity

作用機序

The mechanism of action of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules .

類似化合物との比較

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate can be compared with other carbamate derivatives, such as:

1-Methylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

1-Ethylpyrrolidin-3-yl (2-chloro-4-methylphenyl)carbamate: Variation in the position of the methyl group on the phenyl ring, affecting its chemical properties and biological activity.

1-Ethylpyrrolidin-3-yl (2-chloro-6-ethylphenyl)carbamate: Substitution of the methyl group with an ethyl group, resulting in different steric and electronic effects.

生物活性

N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and toxicology. Understanding its biological activity involves examining its mechanism of action, effects on enzyme activity, and implications for human health.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16ClN2O2

- Molecular Weight : 270.73 g/mol

- IUPAC Name : this compound

This compound belongs to the class of carbamates, which are known for their reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.

This compound acts primarily as an inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, enhancing cholinergic transmission. The mechanism can be summarized as follows:

- Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Increased Cholinergic Activity : Elevated levels of acetylcholine can lead to enhanced stimulation of cholinergic receptors, affecting various physiological processes.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against AChE. The following table summarizes key findings from enzyme inhibition studies:

Note : IC50 values represent the concentration required to inhibit enzyme activity by 50%.

Toxicological Implications

The biological activity of carbamates, including this compound, raises concerns regarding toxicity, particularly in agricultural and occupational settings. Studies have indicated that exposure can lead to neurotoxic effects due to cholinesterase inhibition.

- Acute Toxicity : In animal models, acute exposure has resulted in observable neurobehavioral changes.

- Chronic Exposure Risks : Long-term exposure may lead to cumulative toxicity and potential neurodegenerative effects.

Case Studies

Several case studies highlight the implications of exposure to carbamate compounds:

- Fatal Poisoning Incidents : Reports have documented cases where carbamate derivatives were implicated in fatal poisonings, underscoring the need for careful monitoring and regulation in agricultural practices.

- Occupational Exposure Assessments : Research has focused on assessing the risks associated with occupational exposure among pesticide handlers, revealing significant correlations between exposure levels and cholinesterase activity reductions.

特性

CAS番号 |

31755-10-9 |

|---|---|

分子式 |

C14H19ClN2O2 |

分子量 |

282.76 g/mol |

IUPAC名 |

(1-ethylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |

InChI |

InChI=1S/C14H19ClN2O2/c1-3-17-8-7-11(9-17)19-14(18)16-13-10(2)5-4-6-12(13)15/h4-6,11H,3,7-9H2,1-2H3,(H,16,18) |

InChIキー |

LIMHOLDGOISFRN-UHFFFAOYSA-N |

正規SMILES |

CCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。